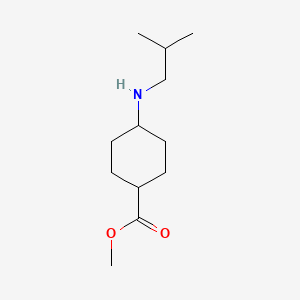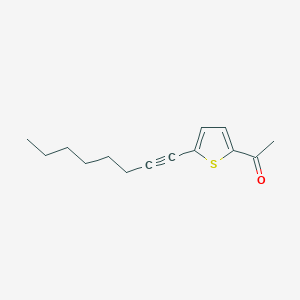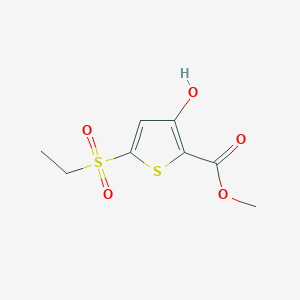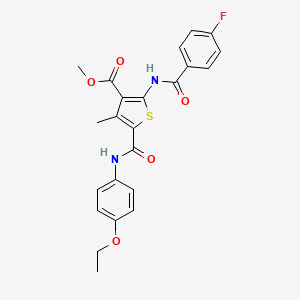
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino acid.
Formation of the Ester: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate involves the following steps:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Similar Compounds
(S)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: A similar compound with a shorter carbon chain.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific stereochemistry and the presence of both a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20ClNO4 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI Key |
JSNAXNGFWWBFRY-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)











